molecular formula C7H13N3O3S2 B1489390 2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide CAS No. 2098000-00-9

2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide

Cat. No. B1489390
M. Wt: 251.3 g/mol
InChI Key: HACZWQYPMABUDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide” is based on a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Scientific Research Applications

Antibacterial and Antioxidant Activities

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Thiazole-based Schiff base compounds have shown significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
  • Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize these compounds .
  • Results: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .

Anticancer Drug Discovery

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
  • Methods of Application: The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .
  • Results: Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Future Directions

2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the development of new 2-aminothiazole derivatives and the investigation of their potential therapeutic roles.

properties

IUPAC Name

2-amino-N-(1-methoxypropan-2-yl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3S2/c1-5(4-13-2)10-15(11,12)6-3-9-7(8)14-6/h3,5,10H,4H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACZWQYPMABUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide
Reactant of Route 3
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide
Reactant of Route 4
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide
Reactant of Route 5
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide
Reactant of Route 6
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide

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